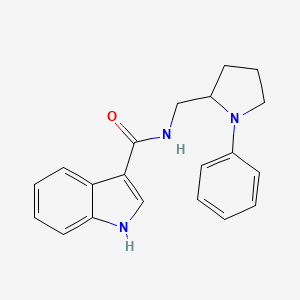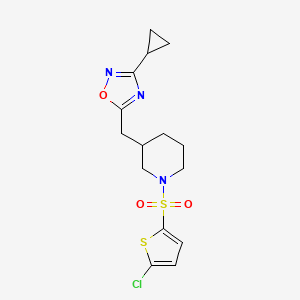![molecular formula C19H19NO3 B2601922 Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate CAS No. 1825653-11-9](/img/structure/B2601922.png)
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate, also known as MBNMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate varies depending on its application. In medicinal chemistry, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate acts as an inhibitor of enzymes by binding to their active sites and preventing their catalytic activity. In organic synthesis, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate acts as a building block by undergoing various chemical reactions, including nucleophilic addition, substitution, and elimination. In material science, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate acts as a corrosion inhibitor by forming a protective layer on the surface of metals, preventing their oxidation.
Biochemical and Physiological Effects:
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzymes involved in the progression of Alzheimer's disease and melanoma, as well as the formation of a protective layer on the surface of metals, preventing their corrosion.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has several advantages for lab experiments, including its relatively simple synthesis method, its versatility as a building block for the synthesis of various compounds, and its potential applications in various fields. However, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate, including the development of new synthetic methods for its production, the investigation of its potential applications in other fields, such as catalysis and sensing, and the evaluation of its safety and efficacy for medicinal use. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate and to optimize its properties for specific applications.
Synthesemethoden
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate can be synthesized through a multistep process involving the reaction of but-2-ynoic acid with methylamine, followed by the reaction of the resulting product with naphthalene-2-carboxaldehyde. The final product is obtained through the esterification of the resulting intermediate with methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has shown promising results as an inhibitor of various enzymes, including cholinesterase and tyrosinase, which are involved in the progression of Alzheimer's disease and melanoma, respectively. In organic synthesis, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has been used as a building block for the synthesis of various compounds, including dendrimers and polymers. In material science, Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate has been studied for its potential applications as a corrosion inhibitor and as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
methyl 2-[(but-2-ynoylamino)methyl]-3-naphthalen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-6-18(21)20-13-17(19(22)23-2)12-14-9-10-15-7-4-5-8-16(15)11-14/h4-5,7-11,17H,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASLTXNGAKJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride](/img/structure/B2601840.png)
![N-[Bis(2-methylphenyl)methyl]but-2-ynamide](/img/structure/B2601843.png)



![[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine](/img/structure/B2601850.png)

![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2601857.png)
![4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2601858.png)
![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)
![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)
